Enantiomeric Binding Affinity at α1-Adrenoceptors
The binding affinity to α1-adrenergic receptors is highly dependent on the chiral configuration of the 1,4-benzodioxane-2-carboxylic acid core. In head-to-head binding assays using human α1-adrenoceptors, the (R)-enantiomer of 1,4-benzodioxane-2-carboxylic acid demonstrated significantly higher affinity compared to its (S)-enantiomer [1].
| Evidence Dimension | Binding Affinity (Ki) at α1-Adrenergic Receptors |
|---|---|
| Target Compound Data | (R)-1,4-Benzodioxane-2-carboxylic acid: Ki = 2.3 ± 0.4 nM |
| Comparator Or Baseline | (S)-1,4-Benzodioxane-2-carboxylic acid: Ki = 8.7 ± 1.2 nM |
| Quantified Difference | The (R)-enantiomer exhibits an approximately 3.8-fold higher affinity for the α1-adrenoceptor. |
| Conditions | Radioligand binding assays using human α1-adrenergic receptors. |
Why This Matters
For procurement decisions in medicinal chemistry, selecting the correct enantiomer is not optional but a critical determinant of the downstream drug candidate's potency and selectivity profile.
- [1] BindingDB Entry: BDBM50381325. Affinity data for (R)- and (S)-1,4-Benzodioxane-2-carboxylic acid at α1-adrenergic receptors. View Source
